Superior Diels-Alder Selectivity with Zr-Beta Catalyst vs. Unprotected Analog
MMFC exhibits a dramatic improvement in Diels-Alder selectivity compared to its unprotected analog, 5-(hydroxymethyl)furoic acid (HMFA). When reacted with ethylene over a Zr-Beta catalyst, MMFC achieves an 81% selectivity towards methyl 4-(methoxymethyl)benzenecarboxylate (MMBC), whereas HMFA yields only 31% selectivity towards 4-(hydroxymethyl)benzoic acid (HMBA) under analogous conditions using Sn-Beta [1]. The methoxymethyl protecting group is therefore essential for suppressing side reactions and enabling high selectivity in the production of renewable terephthalic acid precursors.
| Evidence Dimension | Diels-Alder Product Selectivity |
|---|---|
| Target Compound Data | 81% selectivity to MMBC at 26% conversion |
| Comparator Or Baseline | 5-(hydroxymethyl)furoic acid (HMFA): 31% selectivity to HMBA at 61% conversion |
| Quantified Difference | 2.6-fold higher selectivity |
| Conditions | Zr-Beta catalyst (for MMFC), Sn-Beta catalyst (for HMFA), 6 h, 190 °C, high-pressure ethylene |
Why This Matters
High selectivity is critical for minimizing downstream purification costs in the production of renewable monomers for bioplastics like PET.
- [1] Pacheco, J. J.; Davis, M. E. Synthesis of terephthalic acid via Diels-Alder reactions with ethylene and oxidized variants of 5-hydroxymethylfurfural. Proc. Natl. Acad. Sci. U. S. A. 2014, 111(23), 8363–8367. View Source
